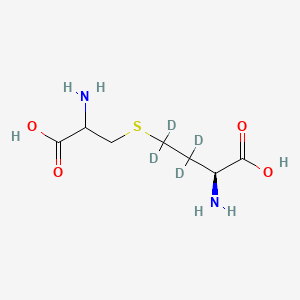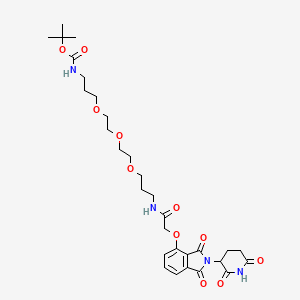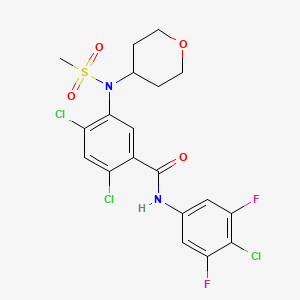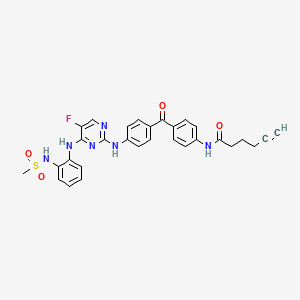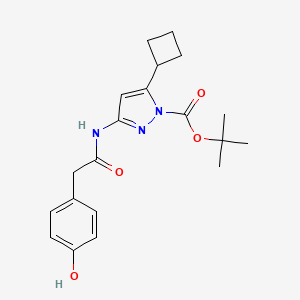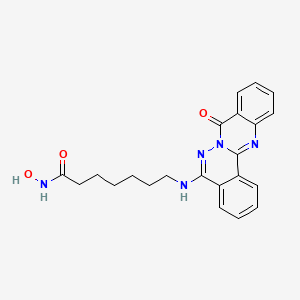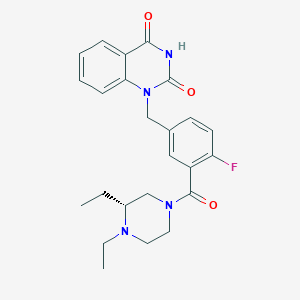
(R)-Chlorpheniramine-d6 Maleate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Chlorpheniramine-d6 (maleate): is a deuterated form of chlorpheniramine maleate, an antihistamine used to relieve allergy symptoms. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in the body without altering its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Chlorpheniramine-d6 (maleate) involves the deuteration of chlorpheniramine. This process typically includes the introduction of deuterium atoms into the chlorpheniramine molecule through a series of chemical reactions. The maleate salt is then formed by reacting the deuterated chlorpheniramine with maleic acid.
Industrial Production Methods: Industrial production of (-)-Chlorpheniramine-d6 (maleate) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Chlorpheniramine-d6 (maleate) can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the chlorpheniramine structure can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorpheniramine derivatives.
Scientific Research Applications
Chemistry:
- Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of chlorpheniramine in the body.
Biology:
- Helps in studying the interaction of chlorpheniramine with biological targets, such as histamine receptors.
Medicine:
- Used in clinical research to evaluate the efficacy and safety of chlorpheniramine formulations.
Industry:
- Employed in the development of new antihistamine drugs and formulations.
Mechanism of Action
Molecular Targets and Pathways: (-)-Chlorpheniramine-d6 (maleate) exerts its effects by competing with histamine for the histamine H1 receptor. Once bound, it acts as an inverse agonist, reducing the activity of the H1 receptor. This leads to a decrease in symptoms such as itching, vasodilation, and capillary leakage, which are commonly associated with allergic reactions .
Comparison with Similar Compounds
- Pheniramine
- Dexchlorpheniramine
- Brompheniramine
- Fluorpheniramine
Uniqueness: (-)-Chlorpheniramine-d6 (maleate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies without altering the compound’s pharmacological properties. This makes it a valuable tool in both research and clinical settings.
Properties
Molecular Formula |
C20H23ClN2O4 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1/i1D3,2D3; |
InChI Key |
DBAKFASWICGISY-OXXLREAJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[(3R,5R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12416997.png)


